molecular formula C19H23N4NaO3 B7934307 sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate

sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate

Cat. No.: B7934307
M. Wt: 378.4 g/mol
InChI Key: VJGJSGZYXYOYQT-UHFFFAOYSA-M
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Description

The compound identified as “sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate” is a chemical substance registered in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate” involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are typically documented in scientific literature and patents. For instance, the preparation of multi-branched chain high carbonic acid involves specific steps and conditions . These methods often require precise control of temperature, pressure, and the use of specific reagents to achieve the desired chemical structure.

Industrial Production Methods

Industrial production of “this compound” would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure efficiency, yield, and safety. The use of advanced technologies such as continuous flow reactors and automated systems could enhance the production process.

Chemical Reactions Analysis

Types of Reactions

“sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate” can undergo various types of chemical reactions, including:

Common Reagents and Conditions

The common reagents and conditions used in these reactions depend on the specific type of reaction. For example, oxidation reactions may require oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation of “this compound” may produce oxidized derivatives, while reduction may produce reduced derivatives.

Scientific Research Applications

“sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate” has various scientific research applications, including:

Mechanism of Action

The mechanism of action of “sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate” involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the nature of the compound and its targets. For example, some compounds may inhibit enzyme activity, while others may modulate receptor function .

Comparison with Similar Compounds

Similar Compounds

“sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate” can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. For example, compounds with similar molecular frameworks or reactivity patterns can be identified using databases such as PubChem .

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and properties, which may confer distinct reactivity, biological activity, or industrial applications. Comparing it with similar compounds can provide insights into its potential advantages or limitations.

Properties

IUPAC Name

sodium;2-[bis[4-(dimethylamino)phenyl]carbamoylamino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3.Na/c1-21(2)14-5-9-16(10-6-14)23(19(26)20-13-18(24)25)17-11-7-15(8-12-17)22(3)4;/h5-12H,13H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGJSGZYXYOYQT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)N(C)C)C(=O)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N4NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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